molecular formula C12H15NO6S B2679507 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid CAS No. 299181-33-2

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid

Cat. No.: B2679507
CAS No.: 299181-33-2
M. Wt: 301.31
InChI Key: CIMGPVLMSMHBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid has several scientific research applications:

Safety and Hazards

The safety and hazards associated with 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid are not well-documented in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid could include further studies on its synthesis, reactivity, and potential applications in proteomics and other areas of biochemistry. Additionally, more detailed safety and hazard assessments could be conducted to ensure safe handling and use .

Preparation Methods

The synthesis of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid involves several steps, typically starting with the functionalization of the benzoic acid coreThe reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and high-throughput screening may also be employed to enhance production efficiency .

Chemical Reactions Analysis

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. The methoxy group can influence the compound’s solubility and stability, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-methoxy-3-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMGPVLMSMHBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

p-Anisic acid (25.6 g, 168 mmol) was added neat to stirring chlorosulfonic acid (40 mL). This reaction was heated to 65° C. for 4 hours. The solution was poured very slowly into 500 mL of crushed ice, which was itself placed in a dry-ice/acetone bath to keep it cool. The water suspension that formed was allowed to stir for one hour, and it was then filtered. The solid was suspended in ether/dichloromethane (200 mL of 50/50), and excess morpholine (29 mL, 333 mmol) was added slowly. An immediate reaction occurred, but the reaction was allowed to stir overnight and then filtered and dried to provide the title compound (35 g, 69%). 1HNMR (DMSO-d6) δ13.2 (bs, 1H), 8.29 (d, J=2 Hz, 1H), 8.28 (dd, J=9 Hz, 2 Hz, 1H), 7.40 (d, J=9 Hz, 1H), 3.99 (s, 3H), 3.60 (m, 4H), 3.10 (m, 4H). MS (ES-POS): [M−H]=300.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
29 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods II

Procedure details

To methyl 4-methoxy-3-(morpholinosulfonyl)benzoate 41 (0.970 g, 3.08 mmol) was added NaOH (0.599 g, 15.0 mmol) (15 mL, 1 M in water) followed by methanol (10 mL). The reaction mixture was heated to 60° C. for 2 h and acidified with 1 M HCl. The organic phase was extracted with EtOAc (5×) and the combined extracts were washed with brine (1×), dried over MgSO4, filtered, and concentrated to yield 4-methoxy-3-(morpholinosulfonyl)benzoic acid 42 (0.824 g, 88.9% yield) as a white solid which was used without further purification. Mass spectrum: calculated for C12H15NO6S 301.1. found 302.1 (M++1).
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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